Butane, 1,1-dibutoxy-3-methyl- Butane, 1,1-dibutoxy-3-methyl-
Brand Name: Vulcanchem
CAS No.: 13112-69-1
VCID: VC13826814
InChI: InChI=1S/C13H28O2/c1-5-7-9-14-13(11-12(3)4)15-10-8-6-2/h12-13H,5-11H2,1-4H3
SMILES: CCCCOC(CC(C)C)OCCCC
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol

Butane, 1,1-dibutoxy-3-methyl-

CAS No.: 13112-69-1

Cat. No.: VC13826814

Molecular Formula: C13H28O2

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

Butane, 1,1-dibutoxy-3-methyl- - 13112-69-1

Specification

CAS No. 13112-69-1
Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
IUPAC Name 1,1-dibutoxy-3-methylbutane
Standard InChI InChI=1S/C13H28O2/c1-5-7-9-14-13(11-12(3)4)15-10-8-6-2/h12-13H,5-11H2,1-4H3
Standard InChI Key RLNQTYONQFCUOR-UHFFFAOYSA-N
SMILES CCCCOC(CC(C)C)OCCCC
Canonical SMILES CCCCOC(CC(C)C)OCCCC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The systematic IUPAC name butane, 1,1-dibutoxy-3-methyl- corresponds to the molecular formula C₁₂H₂₆O₂, indicating a 12-carbon chain with two ether linkages and a methyl branch. The structure can be visualized as a butane molecule (C₄H₁₀) where:

  • The first carbon hosts two butoxy groups (-O-C₄H₉).

  • The third carbon contains a methyl substituent (-CH₃).

This configuration is corroborated by analogous compounds, such as 1,1-dibutoxybutane (CAS 5921-80-2), which shares the dibutoxy motif but lacks the methyl branch . The presence of the methyl group introduces steric effects that influence boiling points, solubility, and reactivity compared to linear analogs.

Physicochemical Properties

Thermodynamic and Physical Constants

Data extrapolated from analogous compounds reveal the following key properties:

PropertyValue (Butane, 1,1-Dibutoxy-3-Methyl-)Source Compound Reference
Molecular Weight202.33 g/mol ,
Density0.844–0.85 g/cm³ ,
Boiling Point215–220°C ,
Flash Point51–55°C ,
Refractive Index1.423–1.428 ,

The elevated boiling point relative to linear ethers (e.g., ethoxyethane, BP 34.6°C) arises from increased molecular weight and van der Waals interactions due to branching . The flash point aligns with volatile organic compounds, necessitating careful handling.

Spectroscopic and Chromatographic Data

While direct spectral data for butane, 1,1-dibutoxy-3-methyl- are unavailable, the following inferences can be made:

  • IR Spectroscopy: Strong absorption bands near 1100 cm⁻¹ (C-O stretching) and 2800–3000 cm⁻¹ (C-H stretching in -CH₃ and -CH₂ groups) .

  • NMR: A singlet for the two equivalent butoxy groups at δ 3.3–3.7 ppm (¹H) and δ 60–70 ppm (¹³C), with splitting patterns for the methyl branch .

Gas chromatography retention indices for similar ethers, such as 1-butoxybutane (RT ~291–318°C), suggest this compound would elute in comparable regions .

Synthesis and Reaction Pathways

Catalytic Etherification

The synthesis of branched ethers often involves acid-catalyzed reactions between alcohols and aldehydes or ketones. For example:

  • Acetal Formation: Reacting 3-methylbutanal with excess butanol in the presence of H₂SO₄ yields the corresponding acetal .

  • Hydrogen Bromide-Mediated Addition: As demonstrated in the synthesis of 1-bromo-3-methyl-2-butene , analogous pathways could functionalize the butane backbone before etherification.

Optimization of Reaction Conditions

Key parameters for high selectivity include:

  • Temperature: -5 to 5°C to minimize side reactions .

  • Catalyst: Cuprous bromide (CuBr) enhances yield (up to 88.2% in analogous reactions) .

  • Stoichiometry: A 1–2:1 ratio of alcohol to aldehyde ensures complete conversion .

Applications and Industrial Relevance

Solvent and Intermediate

Branched ethers like butane, 1,1-dibutoxy-3-methyl- serve as:

  • Green Solvents: Lower toxicity compared to chlorinated solvents, suitable for pharmaceuticals .

  • Polymer Additives: Plasticizers for PVC to improve flexibility .

Challenges in Purification

The presence of stereoisomers and regioisomers (e.g., 1,4 vs. 1,2 addition products) complicates isolation, necessitating advanced distillation or chromatographic techniques .

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